molecular formula C14H16ClN3O2 B119346 6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine CAS No. 140628-39-3

6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine

Cat. No. B119346
M. Wt: 293.75 g/mol
InChI Key: XNURJMHWYTXAQI-UHFFFAOYSA-N
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Description

6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine is a versatile chemical compound with potential applications in scientific research. It is related to 3,4-Dimethoxyphenethylamine, a major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .


Molecular Structure Analysis

The molecular formula of 6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine is C14H16ClN3O2 . The molecule contains a total of 37 bonds, including 21 non-H bonds, 12 multiple bonds, 6 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aromatic), 2 ethers (aromatic), and 1 Pyridazine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine are not fully detailed in the search results. Its molecular formula is C14H16ClN3O2, and it has an average mass of 293.749 Da and a mono-isotopic mass of 293.093109 Da .

Scientific Research Applications

Antioxidant Capacity Assessment

ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways explores the ABTS radical cation-based assays for determining antioxidant capacity. This review elucidates the reaction pathways underlying the ABTS assay, revealing two principal reactions: coupling adducts formation and oxidation without coupling. The specificity of these reactions for certain antioxidants and the contribution of coupling to total antioxidant capacity highlight the nuanced application of ABTS-based assays in evaluating the antioxidant systems during storage and processing (Ilyasov et al., 2020).

Synthetic Routes and Structural Properties

SYNTHESIS, SPECTROSCOPIC AND STRUCTURAL PROPERTIES OF NOVEL SUBSTITUTED 2-TRICHLOROMETHYL-3-PHENYL-1,3-THIAZOLIDIN-4-ONES discusses the synthesis of novel compounds through the reaction of chloral with substituted anilines, leading to a variety of structural and spectroscopic insights. The study emphasizes the diversity in the outcomes based on the amine type and reaction conditions, offering a glimpse into the synthetic flexibility and potential applications of heterocyclic compounds (Issac & Tierney, 1996).

Analytical Methods in Antioxidant Activity

Analytical Methods Used in Determining Antioxidant Activity A Review

presents a critical overview of tests for antioxidant activity determination, including ORAC, HORAC, TRAP, and TOSC. This review compares the mechanisms, applicability, advantages, and disadvantages of these methods, providing essential insights for studies involving the analysis of antioxidant capacity and the relevance of heterocyclic compounds in such contexts (Munteanu & Apetrei, 2021).

Hepatoprotective and Nephroprotective Activities

A comprehensive review on hepatoprotective and nephroprotective activities of chrysin details the protective effects of the flavonoid chrysin against various toxic agents, highlighting the biochemical and molecular mechanisms involved. This review underlines the importance of natural compounds in mitigating hepatotoxicity and nephrotoxicity, suggesting the potential protective roles of structurally similar heterocyclic compounds (Pingili et al., 2019).

properties

IUPAC Name

6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c1-19-11-4-3-10(9-12(11)20-2)7-8-16-14-6-5-13(15)17-18-14/h3-6,9H,7-8H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNURJMHWYTXAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NN=C(C=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80568532
Record name 6-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine

CAS RN

140628-39-3
Record name 6-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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